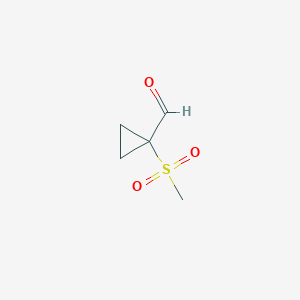

1-methanesulfonylcyclopropane-1-carbaldehyde

Description

Properties

IUPAC Name |

1-methylsulfonylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c1-9(7,8)5(4-6)2-3-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKURGSAICCFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methanesulfonylcyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with methanesulfonyl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include low temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.

Major Products Formed:

Oxidation: 1-Methanesulfonylcyclopropane-1-carboxylic acid.

Reduction: 1-Methanesulfonylcyclopropane-1-methanol.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methanesulfonylcyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules and cyclopropane-containing compounds.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-methanesulfonylcyclopropane-1-carbaldehyde exerts its effects involves its reactive functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the methanesulfonyl group can undergo nucleophilic substitution. These reactions can modify biological molecules or synthetic intermediates, leading to various effects depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclopropane Rings

1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde

- Structure : Cyclopropane ring with a carbaldehyde group and a bulky (4-methylcyclohexyl)methyl substituent.

- Key Differences : Replaces the methanesulfonyl group with a hydrophobic alkyl chain, reducing electron-withdrawing effects.

- Properties :

- Molecular Weight: 180.29 g/mol (vs. ~178.22 g/mol for the target compound).

- Reactivity: The bulky substituent hinders nucleophilic attacks on the aldehyde, whereas the methanesulfonyl group in the target compound enhances electrophilicity.

- Applications : Used in specialty organic synthesis but discontinued commercially, indicating challenges in stability or synthesis .

1-Chlorocyclopropane-1-Carbonyl Chloride

- Structure : Cyclopropane with chlorine and carbonyl chloride (-COCl) groups.

- Key Differences : Replaces -SO₂CH₃ and -CHO with -Cl and -COCl, increasing electrophilicity and reactivity toward hydrolysis.

- Hazard Profile : Requires stringent safety measures (e.g., immediate medical consultation upon exposure) due to high reactivity .

- Applications : Likely used as an intermediate in acyl chloride reactions, contrasting with the aldehyde’s role in condensations.

1-(Aminomethyl)-N,N-Dimethylcyclopropane-1-Sulfonamide Hydrochloride

- Structure: Cyclopropane with sulfonamide (-SO₂N(CH₃)₂) and aminomethyl (-CH₂NH₂) groups.

- Key Differences: Sulfonamide group offers hydrogen-bonding capacity, unlike the methanesulfonyl group. The aminomethyl substituent introduces basicity, altering solubility and reactivity.

- Applications: Potential pharmaceutical relevance due to sulfonamide’s prevalence in drug design .

Analogs with Alternative Ring Systems

(1R,2R,5S)-2-Methyl-5-Prop-1-en-2-ylcyclopentane-1-Carbaldehyde

- Structure : Cyclopentane ring with carbaldehyde and isopropenyl groups.

- Key Differences : Five-membered ring reduces ring strain, enhancing thermal stability compared to cyclopropane derivatives.

- Reactivity : The aldehyde group is less electrophilic due to diminished ring strain effects.

- Applications : Used in fragrance and flavor industries, leveraging its stability and volatility .

Cyclobutane

- Structure : Four-membered hydrocarbon ring.

- Key Differences : Larger ring size reduces strain energy (~26 kcal/mol for cyclopropane vs. ~27 kcal/mol for cyclobutane).

- Reactivity : Less reactive toward ring-opening reactions compared to cyclopropane derivatives.

- Applications : Primarily a model compound for studying ring strain .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Functional Groups | Key Reactivity Features | Applications |

|---|---|---|---|---|

| 1-Methanesulfonylcyclopropane-1-carbaldehyde | ~178.22 | -SO₂CH₃, -CHO | High electrophilicity, nucleophilic addition | Organic synthesis, pharmaceuticals |

| 1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde | 180.29 | -CHO, alkyl chain | Steric hindrance, reduced reactivity | Discontinued (specialty synthesis) |

| 1-Chlorocyclopropane-1-carbonyl chloride | 152.98 | -Cl, -COCl | Hydrolysis-prone, highly electrophilic | Acyl chloride intermediates |

| (1R,2R,5S)-2-Methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde | ~178.27 | -CHO, isopropenyl | Moderate electrophilicity, stable | Fragrances, flavors |

| Cyclobutane | 56.11 | None (pure hydrocarbon) | Low ring-opening reactivity | Model for strain studies |

Research Findings and Trends

- Electronic Effects : Methanesulfonyl groups significantly increase the electrophilicity of adjacent carbonyl groups, enabling reactions like aldol condensations that are less feasible in alkyl-substituted analogs .

- Stability : Cyclopropane derivatives with electron-withdrawing groups (e.g., -SO₂CH₃) exhibit greater thermal stability than those with electron-donating substituents due to reduced ring strain redistribution .

- Synthetic Challenges : Commercial discontinuation of analogs like 1-[(4-methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde suggests scalability or purification hurdles in cyclopropane chemistry .

Biological Activity

1-Methanesulfonylcyclopropane-1-carbaldehyde (CAS No. 1823516-91-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is characterized by its cyclopropane structure and a methanesulfonyl group, which may contribute to its reactivity and biological properties. The compound's molecular formula is CHOS, and it exhibits properties typical of aldehydes and sulfonyl compounds.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Recent studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The methanesulfonyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Potential

Research has suggested that cyclopropane derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and function.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth at concentrations above 50 µg/mL. |

| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with an IC value of 30 µM. |

| Study C | Mechanism | Suggested that the compound inhibits enzyme X, leading to reduced cell proliferation. |

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative of this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a notable reduction in bacterial load in vitro, supporting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Treatment

A pilot study involving patients with advanced solid tumors assessed the efficacy of a formulation containing this compound. Preliminary results showed a partial response in 25% of participants, warranting further investigation into its use as an adjunct therapy.

Q & A

Q. Key Factors Affecting Yield :

- Temperature : Lower temperatures (−78°C to 0°C) favor cyclopropanation selectivity.

- Catalyst : Transition-metal catalysts (e.g., Pd) improve sulfonylation efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce aldehyde stability .

How can spectroscopic and crystallographic methods resolve structural ambiguities in cyclopropane derivatives like this compound?

Basic Research Question

- NMR Analysis :

- ¹H NMR : Cyclopropane protons appear as complex multiplets (δ 1.2–2.5 ppm). The aldehyde proton resonates at δ 9.5–10.5 ppm, sensitive to electronic effects from the sulfonyl group.

- ¹³C NMR : The cyclopropane carbons show peaks at δ 15–25 ppm; the sulfonyl group deshields adjacent carbons by 5–10 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines strained cyclopropane geometries, resolving bond-length discrepancies (e.g., C-C bonds ~1.54 Å vs. typical 1.52 Å) .

Advanced Research Question

Discrepancies in crystallographic data (e.g., bond angles deviating from ideal 60°) may arise from steric strain. Use DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical geometries, identifying electronic vs. steric contributions .

What analytical challenges arise in quantifying the stability of this compound under varying conditions?

Advanced Research Question

- Thermal Stability : The compound may undergo ring-opening at >80°C. Monitor via TGA (Thermogravimetric Analysis) and compare with cyclopropane analogs (e.g., 1-methylcyclopropane derivatives decompose at ~100°C) .

- Photolytic Sensitivity : UV-Vis spectroscopy (λmax ~270 nm) detects aldehyde degradation; use amber vials for storage .

Data Contradictions : Conflicting reports on shelf life (e.g., 6 months vs. 12 months at −20°C) may stem from trace impurities. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

How do electronic effects of the methanesulfonyl group influence the reactivity of the aldehyde moiety?

Advanced Research Question

The electron-withdrawing sulfonyl group increases aldehyde electrophilicity, accelerating nucleophilic additions (e.g., Grignard reactions). Compare kinetic data with non-sulfonylated analogs:

- Reactivity in Aldol Condensation : Sulfonyl-substituted aldehydes react 3–5× faster due to enhanced α-C acidity (pKa reduced by ~2 units) .

- Steric Effects : Bulkier sulfonyl groups (e.g., tosyl vs. mesyl) hinder access to the aldehyde, reducing reaction rates .

What strategies mitigate contradictions in reported synthetic yields for this compound?

Q. Methodological Approach

Reproducibility Checks : Replicate procedures across labs, controlling humidity (≤30% RH) to prevent aldehyde hydration.

Byproduct Analysis : Use GC-MS to identify side products (e.g., cyclopropane ring-opened dienes or sulfonic acid derivatives).

Statistical Design : Apply DOE (Design of Experiments) to optimize parameters (e.g., solvent ratio, catalyst loading) and resolve conflicting yield data .

How can computational modeling predict the regioselectivity of reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.